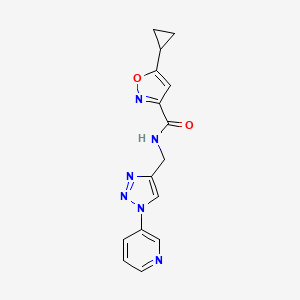

5-cyclopropyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c22-15(13-6-14(23-19-13)10-3-4-10)17-7-11-9-21(20-18-11)12-2-1-5-16-8-12/h1-2,5-6,8-10H,3-4,7H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZLJCMJAWBPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the cyclopropyl group, and finally, the formation of the triazole and pyridine moieties. Common reagents and conditions include:

- Cyclopropylation reactions using cyclopropyl halides.

- Formation of the isoxazole ring via cyclization reactions.

- Click chemistry for the synthesis of the triazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or isoxazole rings.

Reduction: Reduction reactions could target the triazole ring or the carboxamide group.

Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Molecular Formula

Molecular Weight

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing isoxazole and triazole moieties. For instance, derivatives of 1,2,4-triazole have shown promising results against various cancer cell lines. The introduction of the pyridin-3-yl group enhances selectivity towards certain cancer types, making it a candidate for further development in cancer therapeutics .

Case Study:

A derivative of 5-cyclopropyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole was tested against human prostate cancer cell lines. It exhibited an IC50 value of 2.76 µM, indicating significant cytotoxicity compared to standard treatments .

Antimicrobial Properties

Compounds featuring the triazole ring are known for their antimicrobial activity. The incorporation of the cyclopropyl group may enhance this property due to increased lipophilicity, which aids in membrane penetration.

Case Study:

Research on similar triazole derivatives demonstrated effective inhibition against various bacterial strains, suggesting that our compound could exhibit similar or improved activity .

Inflammatory Diseases

The compound's structure suggests potential applications in treating inflammatory diseases. Studies on related compounds indicate that triazole derivatives can inhibit pathways involved in inflammation.

Case Study:

A related triazole compound was found to inhibit p38 MAP kinase, a target in rheumatoid arthritis treatment. This suggests that our compound may also possess anti-inflammatory properties worth exploring further .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:

Enzyme inhibition: Binding to the active site of an enzyme and preventing its normal function.

Receptor modulation: Acting as an agonist or antagonist at a receptor site, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with compounds from the provided evidence, focusing on synthesis, physicochemical properties, and structural features.

Structural Analogues from Pyrazole-Carboxamide Series ()

Compounds 3a–3p in are pyrazole-carboxamide derivatives with chloro, aryl, and cyano substituents. Although their core differs (pyrazole vs. isoxazole), they share the carboxamide linker and aryl/triazole motifs, enabling comparative analysis:

Key Observations:

- Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., 4-fluorophenyl in 3d) correlate with higher melting points (181–183°C) compared to non-polar substituents (e.g., phenyl in 3a: 133–135°C). The target compound’s cyclopropyl group, being less bulky than aryl substituents, may lower its melting point relative to 3a–3p .

- Synthetic Yields : Yields for carboxamide-linked compounds range from 62% to 71%, suggesting that steric hindrance from substituents (e.g., chlorophenyl in 3b ) minimally affects reaction efficiency. The target compound’s triazolylmethyl group may impose moderate steric challenges during synthesis .

Comparison with Triazole-Pyridinyl Derivatives ()

Compound VI.10 () shares the triazolyl-pyridinyl motif but incorporates an ethylsulfonyl and methoxy group instead of the isoxazole-cyclopropyl system. Key differences include:

- Functional Groups : The ethylsulfonyl group in VI.10 may enhance solubility in polar solvents, whereas the target compound’s isoxazole and cyclopropyl groups could favor lipophilic environments.

- Spectral Signatures : The pyridinyl-triazole moiety in both compounds would produce similar $ ^1H $-NMR signals (e.g., aromatic protons at δ 7.4–8.1), but the target’s isoxazole would show distinct $ ^{13}C $-NMR peaks near 160–170 ppm for the carbonyl and heterocyclic carbons .

Implications for Drug Design

- Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to the chloro substituents in 3a–3p , as seen in studies on cyclopropane-containing drugs .

- Binding Affinity : The triazolylmethyl-pyridinyl group could enhance target engagement via π-π stacking and hydrogen bonding, analogous to pyridinyl-triazole motifs in kinase inhibitors .

Biological Activity

5-Cyclopropyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's unique reactivity.

- Pyridine Ring : Known for its role in various biological activities, particularly in drug design.

- Triazole and Isoxazole Moieties : These heterocycles are associated with diverse pharmacological effects.

The molecular formula for this compound is , with a molecular weight of approximately 284.32 g/mol.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects. The exact pathways involved depend on the target proteins engaged by the compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of isoxazole derivatives, including this compound. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) | Activity Level |

|---|---|---|---|

| 5-Fluorouracil | HCT116 | 5.2 ± 0.2 | Standard |

| Compound A (similar structure) | HCT116 | 6.3 | Very Strong |

| Compound B (similar structure) | PC3 | 8.0 | Strong |

These results suggest that the compound may exhibit comparable or superior antitumor activity compared to established chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

Isoxazole derivatives have also been noted for their antimicrobial properties. In a study examining various derivatives, compounds structurally related to this compound demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of several isoxazole derivatives against colorectal carcinoma (HCT116) and prostate cancer (PC3) cell lines. The findings indicated that compounds with structural similarities to our target compound exhibited IC50 values ranging from 4.4 μM to 18 μM, indicating significant potential for development as anticancer agents .

Research on Antimicrobial Properties

Another investigation focused on the synthesis and evaluation of antimicrobial activities of triazole and isoxazole derivatives. The results showed promising antibacterial activity against a panel of pathogens, suggesting that modifications in the structure could enhance efficacy .

Q & A

Basic: What synthetic strategies are employed for constructing the isoxazole-triazole-pyridine core in this compound?

The synthesis involves modular approaches:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is used to form the 1,2,3-triazole ring, as demonstrated in analogous pyridinyl-triazole syntheses .

- Isoxazole functionalization : Cyclopropanation of the isoxazole ring is achieved via [2+1] cycloaddition or alkylation under basic conditions.

- Carboxamide coupling : Activation of the carboxylic acid group (e.g., using EDCI/HOBt in DMF) enables coupling with the aminomethyl-triazole intermediate, yielding final carboxamide derivatives. Typical yields range from 62% to 71% for similar compounds .

Basic: How are intermediates characterized during synthesis?

Key techniques include:

- Spectroscopy : H NMR (400–600 MHz) for structural confirmation (e.g., distinguishing triazole protons at δ 7.5–8.5 ppm) and C NMR for carbonyl validation (~165–170 ppm) .

- Mass spectrometry : LC-MS or ESI-MS to verify molecular ion peaks (e.g., [M+H] at 403.1 for carboxamide analogs) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., ±0.3% deviation in Anal. Calcd data) .

Advanced: How can reaction yields be optimized for carboxamide coupling?

Methodological optimizations include:

- Coupling agents : EDCI/HOBt in stoichiometric ratios (1:1.5 mmol) enhance activation efficiency .

- Solvent choice : Polar aprotic solvents like DMF improve reagent solubility and reaction homogeneity .

- Temperature control : Room-temperature stirring (24–48 hours) minimizes side reactions, as shown in syntheses of 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)carboxamides .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Strategies involve:

- 2D NMR techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping pyridine or triazole signals .

- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., ethyl 5-formyl-1-(pyridin-3-yl)-1H-triazole-4-carboxylate, where crystal structures validated NMR assignments) .

- Solvent effects : Re-running NMR in DMSO- vs. CDCl to assess solvent-induced shifts, as done for compound 3e in .

Advanced: How can computational methods predict biological activity?

- PASS program : Predicts potential biological targets (e.g., kinase inhibition or antiproliferative activity) based on structural descriptors .

- Molecular docking : Validates binding poses with target proteins (e.g., ATP-binding pockets in kinases) using software like AutoDock or Schrödinger .

Advanced: Designing SAR studies for this compound—what substituent variations are most informative?

Focus on:

- Pyridine modifications : Introduce electron-withdrawing groups (e.g., fluorine in 4-fluorophenyl analogs) to assess impact on binding affinity .

- Triazole substituents : Compare methyl vs. aryl groups at the triazole N1-position to evaluate steric effects .

- Cyclopropyl alternatives : Replace cyclopropyl with larger rings (e.g., cyclohexyl) to probe hydrophobic interactions .

Basic: What stability considerations are critical during synthesis and storage?

- Synthesis : Use inert atmosphere (N/Ar) to prevent oxidation of sensitive intermediates like aminomethyl-triazoles .

- Storage : Lyophilize final compounds and store at -20°C under desiccation to avoid hydrolysis of the carboxamide group .

Advanced: How to address low reproducibility in biological assay results?

- Standardized protocols : Use positive controls (e.g., known kinase inhibitors) in each assay batch .

- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to confirm IC consistency .

- Metabolic stability testing : Incubate compounds with liver microsomes to identify rapid degradation pathways .

Basic: What purification techniques are effective for isolating the final compound?

- Chromatography : Preparative TLC with PE:EA (8:1) resolves polar byproducts .

- Recrystallization : Ethanol or ethanol/water mixtures yield high-purity crystals (e.g., 68% recovery for compound 3a) .

Advanced: How to validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.